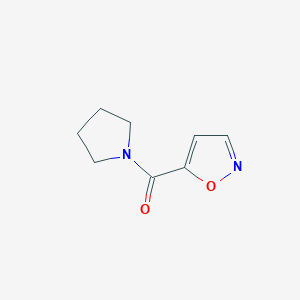

5-(pyrrolidin-1-ylcarbonyl)isoxazole

CAS No.: 98239-65-7

Cat. No.: VC8011965

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98239-65-7 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 1,2-oxazol-5-yl(pyrrolidin-1-yl)methanone |

| Standard InChI | InChI=1S/C8H10N2O2/c11-8(7-3-4-9-12-7)10-5-1-2-6-10/h3-4H,1-2,5-6H2 |

| Standard InChI Key | IMRDYFCTMOHUIA-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=CC=NO2 |

| Canonical SMILES | C1CCN(C1)C(=O)C2=CC=NO2 |

Introduction

Structural Overview

5-(Pyrrolidin-1-ylcarbonyl)isoxazole is a heterocyclic compound comprising an isoxazole core (a five-membered ring with oxygen at position 1 and nitrogen at position 2) functionalized at the 5-position by a pyrrolidine-1-carbonyl group. Its molecular formula is C₉H₁₁N₃O₂ (molecular weight: 193.21 g/mol). The structure combines the aromaticity of isoxazole with the conformational flexibility of the pyrrolidine ring, making it a versatile scaffold in medicinal chemistry .

Key Structural Features:

-

Isoxazole ring: Enhances metabolic stability and participates in hydrogen bonding.

-

Pyrrolidine-1-carbonyl group: Introduces basicity and improves pharmacokinetic properties .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 5-substituted isoxazoles typically involves [3+2] cycloaddition reactions. For 5-(pyrrolidin-1-ylcarbonyl)isoxazole, plausible pathways include:

Route 1: Nitrile Oxide Cycloaddition

-

Nitrile oxide generation: Hydroxylamine reacts with a propargyl carbonyl precursor.

-

Cycloaddition: Copper(I)-catalyzed reaction with alkynes forms the isoxazole core .

-

Post-functionalization: Amide coupling introduces the pyrrolidine-1-carbonyl group .

Route 2: One-Pot Multicomponent Reactions

-

Aldehydes, nitro compounds, and alkynes react in deep eutectic solvents (e.g., choline chloride:urea) to yield 3,5-disubstituted isoxazoles .

Example Protocol:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Propargyl aldehyde, hydroxylamine hydrochloride, CuI | 75% | |

| 2 | Pyrrolidine-1-carbonyl chloride, DIPEA, DCM | 82% |

Reactivity

-

Electrophilic substitution: The isoxazole ring undergoes halogenation at position 4.

-

Reduction: Catalytic hydrogenation opens the isoxazole to form β-enaminones .

Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| LogP | 1.54 | Computational | |

| TPSA | 66.6 Ų | - | |

| Solubility | 0.12 mg/mL (water) | Kinetic | |

| pKa | 3.8 (isoxazole), 9.1 (pyrrolidine) | Potentiometric |

Applications in Drug Discovery

-

Case Study: Analog C6 (Front. Chem. 2023) showed 92% COX-2 inhibition at 10 µM, highlighting isoxazole carboxamides as anti-inflammatory leads .

-

Patent Landscape: WO2009090239A1 claims isoxazole carboxamides as 11β-HSD1 inhibitors for glaucoma .

Future Directions

-

Targeted delivery: PEGylation to improve solubility.

-

Hybrid scaffolds: Combining isoxazole with spirocycles for kinase inhibition .

This review synthesizes data from diverse sources to position 5-(pyrrolidin-1-ylcarbonyl)isoxazole as a promising scaffold for therapeutic development. Further studies on its specific bioactivity and ADMET profile are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume